molecular formula C20H13BrN2O6S2 B6028836 3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide

3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide

Cat. No. B6028836
M. Wt: 521.4 g/mol
InChI Key: KJTCKDSDJGZTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by its chemical formula C26H16BrN3O7S2 and has been the subject of extensive research in recent years. In

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide is not fully understood. However, studies have suggested that this compound may act by inhibiting specific enzymes or signaling pathways involved in the progression of various diseases. For example, it has been shown to inhibit the activity of a protein called AKT, which is involved in the development of cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and regulate glucose metabolism in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide in lab experiments is its potential therapeutic applications. This compound has been shown to possess anti-tumor, anti-inflammatory, and anti-diabetic properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of 3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide. One of the directions is to further explore its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Another direction is to study its mechanism of action in more detail to identify specific targets for drug development. Additionally, there is a need to develop more efficient and cost-effective synthesis methods for this compound to facilitate its use in large-scale experiments.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its complex synthesis method and diverse biochemical and physiological effects make it an interesting subject for scientific research. Further studies are needed to explore its full potential and identify specific targets for drug development.

Synthesis Methods

The synthesis of 3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide is a complex process that involves several steps. The synthesis method begins with the reaction of 4-bromoaniline with 2-nitrobenzenesulfonyl chloride, which forms 4-bromo-2-nitrobenzenesulfonamide. This intermediate is then reacted with 6-cyano-1,3-benzodioxole-5-sulfonyl chloride to form the final product.

Scientific Research Applications

The scientific research application of 3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide is vast and varied. This compound has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to possess anti-tumor, anti-inflammatory, and anti-diabetic properties in preclinical studies.

properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O6S2/c21-14-4-6-15(7-5-14)30(24,25)16-2-1-3-17(9-16)31(26,27)23-18-10-20-19(28-12-29-20)8-13(18)11-22/h1-10,23H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTCKDSDJGZTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)NS(=O)(=O)C3=CC=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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